molecular formula C18H14ClNO2 B1583410 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide CAS No. 92-76-2

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

Cat. No. B1583410
CAS RN: 92-76-2
M. Wt: 311.8 g/mol
InChI Key: PSRNXESQSJEQMN-UHFFFAOYSA-N
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Description

4’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide is a chemical compound with the linear formula C18H14ClNO2 . It is a deep cream-colored powder .


Synthesis Analysis

The synthesis of 4’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide involves the condensation of 4-Chloro-2-methylbenzenamine and 3-Hydroxy-2-naphthoic acid .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide is represented by the linear formula C18H14ClNO2 . It has a molecular weight of 311.771 .


Physical And Chemical Properties Analysis

4’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide is insoluble in water and sodium carbonate solution, but soluble in pyridine . It forms a colorless solution in concentrated sulfuric acid and a yellow solution in sodium hydroxide . The compound has a melting point of 244 245 ℃ .

Scientific Research Applications

Histochemical Techniques for Tissue Oxidase

A group of complex naphthols, including derivatives of 1-hydroxy-2-naphthanilide, have been identified as valuable reagents for the histochemical demonstration of tissue oxidase. These compounds offer a new class of histochemical reagents, demonstrating tissue oxidase activity through the formation of stable indoaniline and azamethine dyes. These dyes show potential for applications in electron microscopy due to their ability to complex with various metals. The procedure involves incubating fresh tissue slices, followed by freeze-drying and embedding in paraffin for sectioning, which allows for the demonstration of tissue oxidase (M. S. Burstone, 1959).

Cestodicidal Agents Synthesis

Substituted 1-hydroxy-2-naphthanilides have been synthesized and evaluated for their cestodicidal activity against Hymenolepis nana infection in rats. The synthesis process involved treating 1-hydroxy-2-naphthoic acids with substituted anilines, leading to the creation of various substituted 2-naphthanilide isothiocyanates. Among these, one compound showed 100% clearance of infection at a single oral dose, highlighting the potential of these derivatives as cestodicidal agents (S. K. Dubey et al., 1978).

Environmental Remediation

A study on Methylomonas methanica, a type I methanotroph, revealed its ability to degrade trichloroethylene (TCE) via a soluble methane monooxygenase (sMMO). This organism's sMMO activity, particularly in oxidizing naphthalene and TCE, underscores the potential for employing such biological systems in the remediation of contaminated environments. The findings suggest a broader applicability of sMMOs in environmental cleanup efforts (S. Koh et al., 1993).

Fluorescent Sensing of Anions

The development of a red-shifted fluorescence emission in 3-hydroxyl-2-naphthanilide upon the addition of anions, such as F-, AcO-, and H2PO4-, in acetonitrile highlights its potential as a fluorescent sensor. The enhanced fluorescence and suggested excited-state intermolecular proton transfer signaling mechanism indicate the utility of such compounds in the selective sensing of anions, which could be valuable in various analytical and environmental applications (Xuan Zhang et al., 2003).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-8-14(19)6-7-16(11)20-18(22)15-9-12-4-2-3-5-13(12)10-17(15)21/h2-10,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNXESQSJEQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059065
Record name 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
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Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

CAS RN

92-76-2
Record name N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name Naphtanilide TR
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
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Record name 4'-chloro-3-hydroxy-2'-methyl-2-naphthanilide
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Record name 4′-Chloro-3-hydroxy-2′-methyl-2-naphthanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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